molecular formula C11H9NO2S B1297281 (Quinolin-2-ylsulfanyl)-acetic acid CAS No. 56919-56-3

(Quinolin-2-ylsulfanyl)-acetic acid

Cat. No. B1297281
CAS RN: 56919-56-3
M. Wt: 219.26 g/mol
InChI Key: WOZJGFBFMIWEGN-UHFFFAOYSA-N
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Description

“(Quinolin-2-ylsulfanyl)-acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C11H9NO2S and a molecular weight of 219.26 .


Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline, also known as 1-azanaphthalene or benzo[b]pyridine, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Its molecular formula is C9H7N .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Various synthesis protocols have been reported for the construction of this scaffold .


Physical And Chemical Properties Analysis

“(Quinolin-2-ylsulfanyl)-acetic acid” has a molecular formula of C11H9NO2S and a molecular weight of 219.26 .

Scientific Research Applications

Allosteric HIV-1 Integrase Inhibitors

2-(Quinolin-3-yl)-acetic-acid derivatives target HIV-1 integrase and inhibit viral replication. They act as allosteric integrase inhibitors (ALLINIs), blocking integrase interactions with viral DNA and its cellular cofactor LEDGF, resulting in cooperative inhibition of HIV-1 replication (Kessl et al., 2012).

Plant Growth Stimulation

Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have been studied for their role in stimulating rhizogenesis (root formation) in microclonal propagation of plants, particularly in Paulownia clones. Certain derivatives showed high stimulating effects on rhizogenesis in vitro, indicating their potential as growth stimulators in plant propagation (Zavhorodnii et al., 2022).

Antimicrobial and Antiprotozoal Agents

2-(Quinolin-2-ylsulfanyl)-acetamide derivatives have shown promising results as antimicrobial and antiprotozoal agents. They have been identified as dual-targeted inhibitors of aminoacyl-tRNA synthetase in Mycobacterium tuberculosis, displaying inhibitory activity with IC50 values indicating their potential effectiveness (Volynets et al., 2022).

Synthesis of Heterocyclic Compounds

Research has also been conducted on the synthesis of various (quinolin-ylsulfanyl)-substituted acetic and propionic acids and propionitriles, indicating the utility of these compounds in the synthesis of complex heterocyclic structures (Avetisyan et al., 2010).

Anticancer Properties

Quinoline derivatives, including those with (quinolin-2-ylsulfanyl)-acetic acid scaffolding, have been evaluated for their potential as cancer treatment agents. Some derivatives have demonstrated inhibitory action on cancer cell lines, showing potential as therapeutic agents against specific types of cancer (El Rayes et al., 2022).

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Future research may focus on developing less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

properties

IUPAC Name

2-quinolin-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZJGFBFMIWEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328256
Record name (Quinolin-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Quinolin-2-ylsulfanyl)-acetic acid

CAS RN

56919-56-3
Record name (Quinolin-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The present invention provides a single stage method for the production of 2-(quinolylthio)acetic acid by reacting 2-chloroquinoline with mercaptoacetic acid; the desired 2-(quinolylthio)acetic acid is obtained with high purity and yield.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DG Kim, EA Vershinina - Chemistry of Heterocyclic Compounds, 2014 - Springer
Published data from the last 60 years on the synthesis and properties of thiazolo- and oxazolo-[3,2-a]quinolinium systems and their hydrogenated derivatives are reviewed and classified…
Number of citations: 11 link.springer.com
A Chino, R Seo, Y Amano, I Namatame… - Chemical and …, 2018 - jstage.jst.go.jp
In this study, we report the identification of potent pyrimidoindazoles as phosphodiesterase10A (PDE10A) inhibitors by using the method of fragment-based drug discovery (FBDD). The …
Number of citations: 17 www.jstage.jst.go.jp
茅野綾香, 薬(薬科)第 - (No Title), 2020 - Tohoku University
Number of citations: 5

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